Zalypsis Zalypsis Zalypsis has been used in trials studying the treatment of Lymphoma, Solid Tumors, Ewing's Sarcoma, Endometrial Cancer, and Uterine Cervical Cancer, among others.
Synthetic Alkaloid PM00104 is a synthetic alkaloid compound, related to natural alkaloid compounds, found in molluscs (jorumycin) and sponges (renieramycins), with potential antineoplastic activity. PM00104 reversibly binds to DNA, thereby inducing cytotoxicity due to its interference with DNA replication, transcription, and translation processes. DNA binding by this agent does not trigger DNA damage checkpoint responses, hence PM00104 demonstrates a manageable and reversible cytotoxicity as part of its antitumor activity.
Brand Name: Vulcanchem
CAS No.: 308359-57-1
VCID: VC0547689
InChI: InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
SMILES: CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Molecular Formula: C37H38F3N3O8
Molecular Weight: 709.7 g/mol

Zalypsis

CAS No.: 308359-57-1

Cat. No.: VC0547689

Molecular Formula: C37H38F3N3O8

Molecular Weight: 709.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Zalypsis - 308359-57-1

Specification

Description Zalypsis has been used in trials studying the treatment of Lymphoma, Solid Tumors, Ewing's Sarcoma, Endometrial Cancer, and Uterine Cervical Cancer, among others.
Synthetic Alkaloid PM00104 is a synthetic alkaloid compound, related to natural alkaloid compounds, found in molluscs (jorumycin) and sponges (renieramycins), with potential antineoplastic activity. PM00104 reversibly binds to DNA, thereby inducing cytotoxicity due to its interference with DNA replication, transcription, and translation processes. DNA binding by this agent does not trigger DNA damage checkpoint responses, hence PM00104 demonstrates a manageable and reversible cytotoxicity as part of its antitumor activity.
CAS No. 308359-57-1
Molecular Formula C37H38F3N3O8
Molecular Weight 709.7 g/mol
IUPAC Name [(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate
Standard InChI InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
Standard InChI Key VPAHZSUNBOYNQY-DLVGLDQCSA-N
Isomeric SMILES CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
SMILES CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Canonical SMILES CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Appearance Solid powder

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